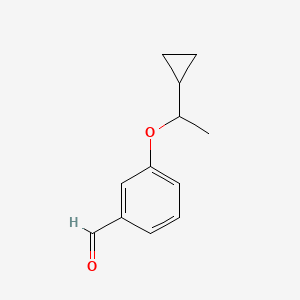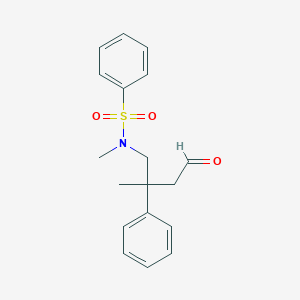![molecular formula C21H17N3O B13877279 [2-(4-Methoxyphenyl)(4-quinolyl)]-4-pyridylamine](/img/structure/B13877279.png)
[2-(4-Methoxyphenyl)(4-quinolyl)]-4-pyridylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-methoxyphenyl)-N-pyridin-4-ylquinolin-4-amine is a complex organic compound that belongs to the class of heterocyclic aromatic amines This compound is characterized by the presence of a quinoline core, which is a bicyclic structure consisting of a benzene ring fused to a pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenyl)-N-pyridin-4-ylquinolin-4-amine typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the Suzuki-Miyaura coupling reaction. The process would require optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve high yield and purity. Additionally, purification techniques like recrystallization and chromatography are employed to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-methoxyphenyl)-N-pyridin-4-ylquinolin-4-amine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce dihydroquinolines.
Wissenschaftliche Forschungsanwendungen
2-(4-methoxyphenyl)-N-pyridin-4-ylquinolin-4-amine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its aromatic structure.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Wirkmechanismus
The mechanism of action of 2-(4-methoxyphenyl)-N-pyridin-4-ylquinolin-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For instance, it may inhibit certain kinases involved in cell proliferation, leading to its potential use as an anticancer agent .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(4-methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic acid
- 4-((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-methoxyphenyl isocyanate
Uniqueness
2-(4-methoxyphenyl)-N-pyridin-4-ylquinolin-4-amine is unique due to its specific combination of functional groups and its quinoline core structure
Eigenschaften
Molekularformel |
C21H17N3O |
|---|---|
Molekulargewicht |
327.4 g/mol |
IUPAC-Name |
2-(4-methoxyphenyl)-N-pyridin-4-ylquinolin-4-amine |
InChI |
InChI=1S/C21H17N3O/c1-25-17-8-6-15(7-9-17)20-14-21(23-16-10-12-22-13-11-16)18-4-2-3-5-19(18)24-20/h2-14H,1H3,(H,22,23,24) |
InChI-Schlüssel |
HNLBWRQTWBSMMH-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)NC4=CC=NC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




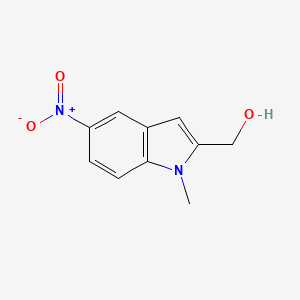

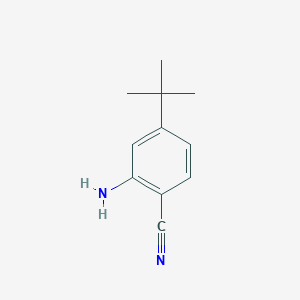

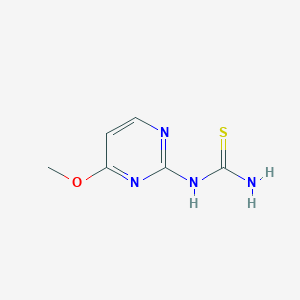
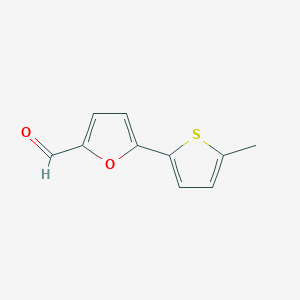
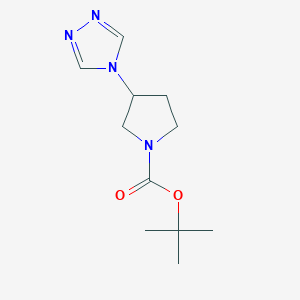
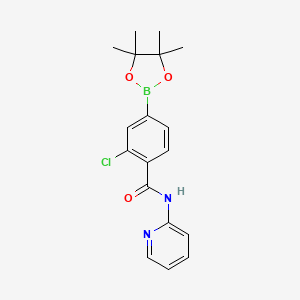
![4-(6-bromo-4-chloro-1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine](/img/structure/B13877241.png)
